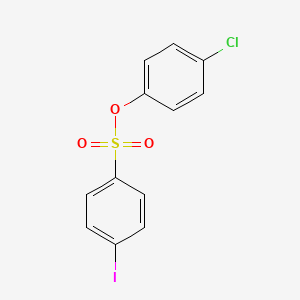

N-benzyl-2-(3,4-dichlorophenyl)acetamide

Übersicht

Beschreibung

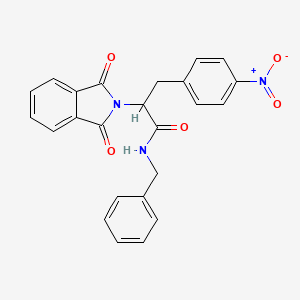

“N-benzyl-2-(3,4-dichlorophenyl)acetamide” is a chemical compound. It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid . The compound contains a benzyl group (C6H5CH2-) and a 3,4-dichlorophenyl group attached to the nitrogen atom of the acetamide .

Synthesis Analysis

The synthesis of “N-benzyl-2-(3,4-dichlorophenyl)acetamide” or similar compounds often involves reactions such as free radical bromination, nucleophilic substitution, and oxidation . For example, the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was achieved by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(3,4-dichlorophenyl)acetamide” can be analyzed using techniques such as X-ray diffraction analysis, NMR and IR spectroscopy . The compound is likely to have non-planar discrete molecules with peripheral 3-chloro-4-hydroxyphenyl and benzyl groups twisted out of the plane of the central acetamide group .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-2-(3,4-dichlorophenyl)acetamide” or similar compounds can include reactions at the benzylic position, which are very important for synthesis problems . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(3,4-dichlorophenyl)acetamide” can be determined using various analytical techniques. For instance, the compound is likely to be a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity Evaluation

N-benzyl-2-(3,4-dichlorophenyl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activities. These compounds were tested using a pentylenetetrazole-induced seizure model in mice. The study aimed to determine their affinity to GABAergic biotargets. However, the synthesized substances did not exhibit significant anticonvulsant activity, only showing a tendency towards activity manifestation. This research highlighted the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).

Central Nervous System Activity

A study on the synthesis of substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides reported their pharmacological properties. The findings suggested that the central nervous system activity observed for 1,4-benzodiazepines is inherent only in the closed seven-membered ring form and not due to the ring-opened form. This research provides insights into the structure-activity relationship of these compounds (Fryer, Leimgruber, & Trybulski, 1982).

Photovoltaic Efficiency and Ligand-Protein Interactions

In a study examining bioactive benzothiazolinone acetamide analogs, the compounds exhibited good light-harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking was performed to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1), providing insights into potential therapeutic applications (Mary et al., 2020).

Antimicrobial Activity of Derivatives

An array of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from the chloroacetylation reaction of diphenylamine, was evaluated for antimicrobial and antifungal activity. Some compounds showed significant antimicrobial as well as antifungal activity, indicating the potential of these compounds in developing potent antimicrobial and antifungal agents (Kumar & Mishra, 2015).

Molecular Structural Analysis

Research involving quantum chemical calculations provided detailed insights into the molecular structural parameters, thermodynamic properties, and vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and related compounds. This study is significant for understanding the reactivity and potential applications of these molecules in various fields (Choudhary et al., 2014).

NMR Spectral Studies

NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides provided valuable information on the influence of Cl and methyl substitution in these compounds. This research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific domains (Gowda & Gowda, 2007).

Eigenschaften

IUPAC Name |

N-benzyl-2-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(8-14(13)17)9-15(19)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGWJHKVUKVVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(3,4-dichlorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)

![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)

![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)

![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)